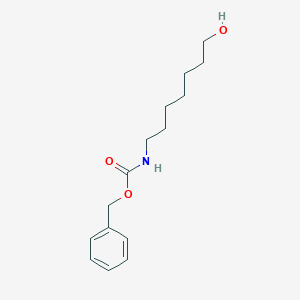

Benzyl (7-hydroxyheptyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(7-hydroxyheptyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,17H,1-3,7-8,11-13H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJGJFVBNBKYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Benzyl (7-hydroxyheptyl)carbamate CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of Benzyl (7-hydroxyheptyl)carbamate , a critical heterobifunctional linker used in modern medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).

Strategic Linker Design for Targeted Protein Degradation

Chemical Identity & Core Descriptors

Benzyl (7-hydroxyheptyl)carbamate serves as a protected amino-alcohol linker. Its seven-carbon aliphatic chain provides a specific spatial separation (approx. 8–10 Å) between functional moieties, a critical parameter in "Linkerology" for optimizing the ternary complex formation in PROTAC design.

| Descriptor | Value |

| CAS Number | 2340294-36-0 |

| IUPAC Name | Benzyl N-(7-hydroxyheptyl)carbamate |

| Synonyms | N-Cbz-7-aminoheptanol; 7-(Benzyloxycarbonylamino)-1-heptanol |

| Molecular Formula | |

| Molecular Weight | 265.35 g/mol |

| MDL Number | MFCD02094539 |

| SMILES | O=C(OCC1=CC=CC=C1)NCCCCCCCO |

| Physical State | Waxy solid or viscous oil (dependent on purity/crystallinity) |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in water |

Synthesis & Production Logic

The synthesis of Benzyl (7-hydroxyheptyl)carbamate follows a nucleophilic substitution pathway where the amine of 7-amino-1-heptanol attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl) .

Mechanism of Action

-

Nucleophilic Attack: The lone pair on the primary amine attacks the carbonyl of Cbz-Cl.

-

Elimination: Chloride is displaced, forming the carbamate bond.

-

Base Scavenging: An inorganic base (

or

Experimental Protocol

Note: This protocol is scalable from 1g to 50g.

Reagents:

-

7-Amino-1-heptanol (1.0 eq)[1]

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Bicarbonate (

) (2.5 eq) -

Solvent System: THF/Water (1:1 v/v) or Dioxane/Water.

Step-by-Step Methodology:

-

Preparation: Dissolve 7-amino-1-heptanol (e.g., 10 mmol) in THF (20 mL) and Water (20 mL).

-

Basification: Add solid

(25 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -

Addition: Add Benzyl chloroformate (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

-

Reaction: Remove ice bath and allow the mixture to stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC (System: 50% EtOAc/Hexanes; Stain: Ninhydrin for amine consumption, PMA for product).

-

Workup:

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash combined organics with 1M HCl (to remove unreacted amine), saturated

, and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0%

60% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for Cbz-protection of 7-aminoheptanol.

Applications in Drug Discovery (PROTACs)

Benzyl (7-hydroxyheptyl)carbamate is a "privileged linker" precursor. Its utility lies in its orthogonality :

-

Terminal Alcohol: Can be activated (Mesylate/Tosylate) or oxidized (Aldehyde/Acid) to attach Ligand A (e.g., VHL ligand for E3 ligase).

-

Protected Amine (Cbz): Stable to acidic/basic conditions used to attach Ligand A. It is removed only at the final step via Hydrogenolysis (

) to reveal the amine for attachment to Ligand B (e.g., Warhead for target protein).

Why 7 Carbons?

In PROTAC design, linker length determines the "reach" across the protein surface.

-

Too Short (<4C): Steric clash prevents ternary complex formation.

-

Too Long (>12C): Excessive entropy reduces binding affinity (the "floppy linker" problem).

-

7 Carbons (Heptyl): Often the "Goldilocks" zone, providing sufficient flexibility without excessive entropic penalty.

PROTAC Assembly Logic

Figure 2: Logic flow for utilizing the linker in convergent PROTAC synthesis.

Analytical Characterization

To validate the integrity of the synthesized compound, the following NMR signals are diagnostic:

-

NMR (400 MHz,

- 7.35 (m, 5H, Aromatic benzyl protons).

-

5.10 (s, 2H, Benzylic

- 4.75 (br s, 1H, NH carbamate).

-

3.62 (t, 2H,

-

3.18 (q, 2H,

- 1.30–1.60 (m, 10H, Aliphatic chain protons).

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The carbamate is stable, but the terminal alcohol can oxidize if exposed to air/light over prolonged periods.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid inhalation of dust/vapors during synthesis.

References

-

Organic Syntheses. (2008). General Procedures for Carbamate Protection. Organic Syntheses, 85, 287.[2][3] Retrieved February 16, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Cbz-Amino Alcohols. Retrieved February 16, 2026, from [Link]

Sources

Strategic Overview: Cbz-Protected Amino Alcohol Linkers in Organic Synthesis

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Focus: Linkerology, Orthogonality, and Synthetic Protocols

Executive Summary: The Role of Cbz in Modern Linkerology

In the rapidly evolving fields of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), the linker is no longer a passive spacer; it is a determinant of physicochemical properties, solubility, and metabolic stability.

Cbz-protected amino alcohols represent a "Goldilocks" scaffold in linker synthesis. They provide a bifunctional handle: a protected amine (for future attachment to an E3 ligase ligand or warhead) and a free hydroxyl group (ready for immediate activation or coupling).

The Carbobenzyloxy (Cbz or Z) group is selected primarily for its unique orthogonality . Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is stable to both mild acids and bases, making it the ideal "permanent" protecting group during the assembly of complex linkers, only to be removed at the final stage via catalytic hydrogenolysis or strong acidolysis.

Chemical Logic: The Orthogonality Landscape

To design effective synthetic routes, one must understand where Cbz fits in the protection hierarchy. It allows for the manipulation of Boc and Fmoc groups elsewhere in the molecule without compromising the linker's integrity.

Table 1: Comparative Stability of Amine Protecting Groups

| Feature | Cbz (Benzyloxcabonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |

| Cleavage Condition | H₂ / Pd-C (Hydrogenolysis) or HBr/AcOH | TFA / HCl (Acidolysis) | Piperidine / DBU (Base) |

| Stability: Acid | Stable to TFA, dilute HCl | Unstable | Stable |

| Stability: Base | Stable to weak/medium bases | Stable | Unstable |

| Stability: Reduction | Unstable (H₂) | Stable | Stable |

| UV Chromophore | Yes (Benzyl) | No | Yes (Fluorenyl) |

| Primary Utility | Solution-phase linker synthesis | Solid-phase & Solution-phase | Solid-phase peptide synthesis (SPPS) |

Visualization: The Orthogonality Decision Tree

Figure 1: Decision logic for selecting Cbz based on downstream reaction conditions.

Synthetic Protocols: From Protection to Activation

The utility of amino alcohol linkers relies on two key steps: Protection of the amine and Activation of the alcohol.

Protocol A: N-Cbz Protection of Amino Alcohols (Schotten-Baumann Conditions)

This protocol describes the protection of 6-amino-1-hexanol, a common alkyl linker.

Reagents:

-

6-amino-1-hexanol (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.5 equiv)

-

Solvent: THF/Water (1:1)

Step-by-Step Methodology:

-

Setup: Dissolve 6-amino-1-hexanol in THF/Water (1:1 v/v) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add NaHCO₃ solid to the solution. Ensure vigorous stirring.

-

Acylation: Add Cbz-Cl dropwise over 30 minutes via an addition funnel or syringe pump. Critical: Maintain temperature < 5 °C to prevent hydrolysis of Cbz-Cl.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Cbz is UV active; stain with Ninhydrin to check for disappearance of free amine).

-

Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary, though crystallization is often possible.

Protocol B: Activation of the Hydroxyl Group (Mitsunobu vs. Tosylation)

Once the amine is Cbz-protected, the alcohol (-OH) must be coupled to the "warhead" (e.g., a phenol on a drug molecule).

Option 1: The Mitsunobu Reaction (Direct Coupling)

Best for small-scale, convergent synthesis where the partner is a phenol or imide.

-

Mechanism: Inverts stereochemistry (if chiral).[1]

-

Reagents: PPh₃, DIAD (Diisopropyl azodicarboxylate), Cbz-Amino Alcohol, Nucleophile (Phenol).

-

Procedure: Dissolve Cbz-linker, Phenol, and PPh₃ in dry THF. Cool to 0 °C. Add DIAD dropwise. Stir at RT.

-

Note: Cbz is stable to these conditions.

Option 2: Tosylation (Stepwise Activation)

Best for scale-up and when the nucleophile is an amine or a less acidic species.

-

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine or TEA, DCM.

-

Why: Converts the -OH into -OTs (a good leaving group), allowing for standard Sₙ2 substitution later.

Deprotection: The "Release" Mechanism

The defining feature of Cbz is its removal via Hydrogenolysis .[2] This is the cleanest deprotection method in organic chemistry as the byproducts are toluene (liquid) and CO₂ (gas).

Protocol C: Catalytic Hydrogenolysis

Reagents:

-

Pd/C (10 wt% loading)

-

Hydrogen Gas (H₂) (Balloon pressure or 1 atm)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Methodology:

-

Inerting: Place the Cbz-protected intermediate in a flask. Add MeOH. Add Pd/C carefully (Caution: Pyrophoric when dry; wet with solvent immediately).

-

Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

-

Reaction: Stir vigorously under H₂ balloon at RT.

-

Monitoring: Reaction is usually fast (1–4 hours). Monitor for the disappearance of the UV-active starting material (if the core structure is not UV active) or appearance of free amine (Ninhydrin stain).

-

-

Workup: Filter the mixture through a pad of Celite to remove the Pd catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate. The residue is the free amine, often requiring no further purification.

Troubleshooting:

-

Poisoning:[3] If the reaction stalls, sulfur-containing compounds (thioethers) in the linker may be poisoning the catalyst. In this case, use HBr in Acetic Acid or Birch reduction (Na/NH₃) as alternatives.

Strategic Workflow Visualization

This diagram illustrates the lifecycle of a Cbz-amino alcohol linker in the synthesis of a PROTAC.

Figure 2: Synthetic workflow for incorporating a Cbz-linker into a bifunctional drug molecule.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley.[4] (The definitive guide on protection/deprotection conditions).

-

Current strategies for the design of PROTAC linkers: a critical review . Troup, R. I., et al. (2020).[] Future Medicinal Chemistry. Link

-

Mitsunobu Reaction: Mechanism and Applications . Swamy, K. C. K., et al. (2009). Chemical Reviews. Link

-

Cbz-Protected Amino Groups - Stability and Protocols . Organic Chemistry Portal. Link

-

Design and Synthesis of Novel Candidate CK1δ PROTACs . MDPI. (Example of Cbz linker usage in PROTACs). Link

Sources

Comparative Analysis: Benzyl (7-hydroxyheptyl)carbamate vs. Cbz-aminohexanol

Technical Guide for Medicinal Chemistry & Linkerology

Executive Summary

In the precise discipline of "Linkerology"—the design of spacers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—single methylene unit differences dictate physicochemical behavior and biological efficacy.

This guide analyzes two homologous Cbz-protected amino alcohol linkers:

-

Cbz-aminohexanol (6-carbon spacer, "Even" chain).

-

Benzyl (7-hydroxyheptyl)carbamate (7-carbon spacer, "Odd" chain).

While chemically similar, their divergence lies in crystal packing efficiency (Odd-Even effect) , hydrophobicity (LogP) , and spatial reach within ternary complexes. This document provides a technical breakdown of their properties, synthesis, and application logic in drug discovery.

Chemical Identity & Structural Comparison[1][2]

The primary distinction is the alkyl chain length (

| Feature | Cbz-aminohexanol | Benzyl (7-hydroxyheptyl)carbamate |

| Common Name | Cbz-6-aminohexanol | Cbz-7-aminoheptanol |

| IUPAC Name | Benzyl N-(6-hydroxyhexyl)carbamate | Benzyl N-(7-hydroxyheptyl)carbamate |

| CAS Number | 17996-12-2 | 2340294-36-0 |

| Formula | C | C |

| Molecular Weight | 251.32 g/mol | 265.35 g/mol |

| Chain Length | 6 Carbons (~8.8 Å extended) | 7 Carbons (~10.0 Å extended) |

| Chain Parity | Even | Odd |

Structural Visualization

The following diagram illustrates the homologous relationship and the specific methylene insertion point.

Caption: Structural homologation showing the methylene insertion that differentiates the C6 and C7 linkers.

Physicochemical Properties: The Odd-Even Effect[5][6]

A critical but often overlooked factor in handling these reagents is the Odd-Even Effect observed in solid-state thermodynamics.

Melting Point & Packing

Alkyl chains with an even number of carbon atoms (C6) typically pack more efficiently in the crystal lattice due to higher symmetry, allowing the terminal groups (hydroxyl and carbamate) to align favorably for intermolecular hydrogen bonding.

-

Cbz-aminohexanol (C6): Likely exhibits a higher melting point and better crystallinity. It is often isolated as a defined solid (powder).

-

Cbz-7-aminoheptanol (C7): Due to the "odd" chain length, the terminal groups are often anti-periplanar in a way that disrupts optimal packing. This compound may exhibit a lower melting point, appearing as a waxy solid or requiring lower temperatures to crystallize.[1]

Hydrophobicity (LogP)

-

Cbz-aminohexanol: LogP ~ 2.2 - 2.5

-

Cbz-7-aminoheptanol: LogP ~ 2.6 - 2.9

-

Implication: The C7 linker adds lipophilicity. In a PROTAC context, if the warhead and E3 ligand are already highly lipophilic, using a C7 linker may push the total LogP beyond the optimal range for oral bioavailability (Rule of 5 violation), whereas C6 maintains a slightly more hydrophilic profile.

Functional Applications in Linkerology

PROTAC Design

In PROTACs, the linker is not a passive connector; it determines the stability of the POI-PROTAC-E3 ternary complex .

-

The "Goldilocks" Zone: If a linker is too short, steric clashes prevent the E3 ligase and Protein of Interest (POI) from meeting. If too long, the entropic cost of folding reduces potency.

-

C6 Usage: Often the default starting point for "flexible" alkyl linkers. It provides sufficient freedom for many targets without excessive hydrophobicity.

-

C7 Usage: Employed specifically when the C6 linker results in a "hook effect" or steric clash. The extra ~1.25 Å provided by the 7th carbon can relax the ternary complex tension, potentially turning an inactive degrader into a potent one.

Antibody-Drug Conjugates (ADCs)

These molecules serve as spacers between the cytotoxic payload and the cleavable trigger (e.g., Val-Cit dipeptide).

-

Enzyme Access: The spacer length ensures the cleaving enzyme (e.g., Cathepsin B) can access the scissile bond without steric hindrance from the bulky antibody or payload.

-

Aggregation: Longer alkyl chains (C7+) increase the risk of ADC aggregation due to hydrophobic interactions. C6 is often preferred to balance accessibility with solubility.

Synthesis & Characterization Protocols

Since both molecules are carbamates derived from amino alcohols, the synthesis follows the Schotten-Baumann conditions. The following protocol is standardized for high-purity isolation.

General Synthesis Protocol (Cbz-Protection)

Reagents:

-

Amino alcohol (6-amino-1-hexanol or 7-amino-1-heptanol)

-

Benzyl chloroformate (Cbz-Cl)

-

Base: NaHCO

(mild) or NaOH (strong) -

Solvent: THF/Water or Dioxane/Water (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of the amino alcohol in THF/Water (1:1). Cool to 0°C in an ice bath.

-

Basification: Add 2.5 eq of NaHCO

. (Use carbonate to avoid O-acylation of the alcohol; NaOH can promote side reactions). -

Addition: Dropwise add 1.1 eq of Cbz-Cl over 30 minutes. Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

-

Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin for amine consumption, PMA for product).

-

Workup:

-

Evaporate THF under reduced pressure.

-

Acidify aqueous residue to pH ~2 with 1N HCl (precipitates the carbamate).

-

Extract with Ethyl Acetate (3x).

-

Wash organics with Brine, dry over Na

SO

-

-

Purification:

-

C6 (Even): Often recrystallizes from EtOAc/Hexanes.

-

C7 (Odd): May require flash column chromatography (Hexanes:EtOAc gradient) if it oils out due to the odd-even melting point depression.

-

Synthesis Logic Diagram

Caption: Synthesis workflow highlighting the divergence in purification based on physical properties.

Analytical Validation

To ensure the integrity of the linker, specific NMR signals must be verified.

| Signal | Proton Assignment | C6 Shift (ppm) | C7 Shift (ppm) | Note |

| Benzyl CH | Ph-CH | ~5.10 (s) | ~5.10 (s) | Characteristic Cbz singlet. |

| Carbamate NH | -O-CO-NH - | ~4.80 (br s) | ~4.80 (br s) | Broad, exchangeable. |

| -NH-CH | ~3.18 (q) | ~3.18 (q) | Adjacent to nitrogen. | |

| -CH | ~3.62 (t) | ~3.62 (t) | Adjacent to hydroxyl. | |

| Internal CH | Bulk Chain | 1.30 - 1.60 (m) | 1.30 - 1.60 (m) | Integration differs: C6=8H, C7=10H. |

Critical QC Step: Integration of the internal methylene region (1.30–1.60 ppm) is the only rapid NMR method to distinguish C6 from C7 if labels are lost. C6 integrates to 8 protons; C7 integrates to 10 protons.

References

-

Sigma-Aldrich. (n.d.). Benzyl N-(6-hydroxyhexyl)carbamate Product Analysis. Retrieved from

-

CymitQuimica. (n.d.). Cbz-6-aminohexan-1-ol Properties and Applications. Retrieved from

-

ChemicalBook. (n.d.). Benzyl (7-hydroxyheptyl)carbamate Structure and CAS. Retrieved from

-

Badea, E., et al. (2006).[2] Odd-even effect in melting properties of 12 alkane-alpha,omega-diamides. CNR-IRIS. Retrieved from

-

Yang, Z., et al. (2016). Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points. PubMed. Retrieved from

-

Troup, R. I., et al. (2020). Impact of linker length on the activity of PROTACs. PMC. Retrieved from (Note: Generalized citation for linker length principles).

Sources

The Strategic Application of Benzyl (7-hydroxyheptyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the rational design of molecular entities that can modulate biological processes with high specificity and efficacy is paramount. Bifunctional molecules, in particular, have emerged as powerful tools for targeted therapies. This technical guide provides an in-depth exploration of Benzyl (7-hydroxyheptyl)carbamate, a versatile chemical scaffold with significant, yet underexplored, potential in medicinal chemistry. We will dissect its structural components, propose synthetic routes, and elucidate its prospective applications as a sophisticated linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as a foundational scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical tools to address complex therapeutic challenges.

Introduction: The Carbamate Moiety as a Privileged Scaffold

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique combination of stability, synthetic tractability, and ability to engage in crucial molecular interactions.[1][2][3][4][5] Structurally, carbamates can be considered hybrids of amides and esters, affording them a distinct electronic and conformational profile.[2][6] This has led to their widespread incorporation into a multitude of approved therapeutic agents, where they can serve as peptide bond isosteres, metabolic blocks, or key interacting elements with biological targets.[2][3] Furthermore, the carbamate linkage is integral to the design of prodrugs, enhancing the pharmacokinetic properties of parent molecules.[3] Benzyl carbamates, in particular, are extensively used as protecting groups in organic synthesis and have found significant application in the construction of sophisticated drug delivery systems.[7][8]

This guide focuses on a specific, yet broadly applicable molecule: Benzyl (7-hydroxyheptyl)carbamate. Its unique trifunctional nature—a stable benzyl carbamate, a flexible seven-carbon alkyl chain, and a reactive terminal hydroxyl group—positions it as a highly valuable, albeit underutilized, building block in medicinal chemistry.

Synthesis and Physicochemical Properties of Benzyl (7-hydroxyheptyl)carbamate

The synthesis of Benzyl (7-hydroxyheptyl)carbamate can be achieved through straightforward and scalable synthetic routes. A plausible and efficient method involves the reaction of 7-aminoheptan-1-ol with benzyl chloroformate under basic conditions. This reaction is typically high-yielding and allows for the preparation of the target molecule with high purity.

Table 1: Physicochemical Properties of Benzyl (7-hydroxyheptyl)carbamate

| Property | Predicted Value | Significance in Drug Design |

| Molecular Formula | C15H23NO3 | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 265.35 g/mol | Falls within the range of typical small molecule fragments and linkers. |

| cLogP | ~3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 | The carbamate N-H and the terminal O-H can engage in hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 | The carbamate carbonyl and hydroxyl oxygens can accept hydrogen bonds. |

Experimental Protocol: Synthesis of Benzyl (7-hydroxyheptyl)carbamate

-

Dissolution: Dissolve 7-aminoheptan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and aqueous sodium bicarbonate.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford Benzyl (7-hydroxyheptyl)carbamate as a pure compound.

Application I: A Versatile Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker that connects the antibody and the payload is a critical component that dictates the stability, solubility, and release mechanism of the ADC.[9][10][] Benzyl (7-hydroxyheptyl)carbamate is an ideal candidate for a bifunctional linker in ADC design.

The Role of Each Structural Moiety:

-

Benzyl Carbamate: This group can be part of a self-immolative spacer, such as the p-aminobenzyl carbamate (PABC) system.[12][13] Following enzymatic cleavage of a trigger (e.g., a dipeptide by cathepsin B in the lysosome), the benzyl carbamate can undergo a 1,6-elimination to release the payload.[12][13]

-

Heptyl Chain: The seven-carbon alkyl chain provides spatial separation between the bulky antibody and the payload, which can be crucial for efficient payload release and to avoid steric hindrance.[][15] The length of the alkyl chain can be optimized to fine-tune the physicochemical properties of the ADC, such as its hydrophobicity and plasma stability.[16]

-

Terminal Hydroxyl Group: This functional group serves as a versatile attachment point for the cytotoxic payload.[17][18] The hydroxyl group can be derivatized to form an ether, ester, or carbonate linkage to the payload, depending on the desired release mechanism.[17]

Figure 1: Conceptual workflow of Benzyl (7-hydroxyheptyl)carbamate as a linker in an ADC.

Application II: A Flexible Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[19][20] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects them.[19][21] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase.[20]

The Role of Each Structural Moiety:

-

Benzyl Carbamate: The carbamate group provides a stable and synthetically accessible point of attachment for either the POI ligand or the E3 ligase ligand. Its ability to form hydrogen bonds can contribute to the overall conformational stability of the PROTAC.

-

Heptyl Chain: The flexible alkyl chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[] The length of the linker is a critical parameter that often requires optimization to achieve optimal degradation.[20]

-

Terminal Hydroxyl Group: This provides a convenient handle for the attachment of the second ligand (either the POI or E3 ligase ligand).[22] The hydroxyl group can also be used to modulate the solubility and permeability of the PROTAC.

Figure 2: Benzyl (7-hydroxyheptyl)carbamate as a central linker in a PROTAC molecule.

Application III: A Scaffold for Novel Therapeutic Agents

Beyond its role as a linker, Benzyl (7-hydroxyheptyl)carbamate can serve as a foundational scaffold for the development of new chemical entities. The three distinct functional regions of the molecule allow for systematic and diverse chemical modifications to explore structure-activity relationships (SAR).

Strategies for Derivatization:

-

Modification of the Benzyl Group: The aromatic ring can be substituted with various functional groups to modulate electronic properties, introduce new interaction points, or alter metabolic stability.

-

Variation of the Alkyl Chain: The length and rigidity of the alkyl chain can be modified to optimize binding to a target protein. Introducing heteroatoms or unsaturation can further fine-tune the physicochemical properties.

-

Derivatization of the Terminal Hydroxyl Group: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing a wide range of possibilities for further functionalization. This allows for the introduction of pharmacophores that target specific enzymes or receptors.

Conclusion and Future Perspectives

Benzyl (7-hydroxyheptyl)carbamate represents a versatile and valuable, yet underexplored, tool in the medicinal chemist's arsenal. Its unique trifunctional nature provides a robust platform for the development of sophisticated drug delivery systems like ADCs and PROTACs, as well as for the discovery of novel therapeutic agents. The straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for a wide range of drug discovery programs. As the demand for targeted therapies continues to grow, the strategic application of well-designed chemical scaffolds like Benzyl (7-hydroxyheptyl)carbamate will be crucial in advancing the next generation of medicines.

References

-

The role of hydrophilic linkers in next-generation antibody-drug conjugates. J Control Release. 2026 Jan 6:114612. [Link]

-

Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angew Chem Int Ed Engl. 2025 Feb 3;64(6):e202417651. [Link]

-

Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed. [Link]

-

Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [Link]

-

CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. [Link]

-

Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC. [Link]

-

Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ACS Publications. [Link]

-

Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Pharma's Almanac. [Link]

-

Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]

-

Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. PMC. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent reports in medicinal chemistry. [Link]

-

Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate. PubMed. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Request PDF. [Link]

-

Could somebody please help me to identify a self-immolative linker to connect a hydroxyl group to an amine? (many thanks in advance). ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

-

Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. [Link]

-

Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. ACS Publications. [Link]

-

Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. PubMed. [Link]

-

The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. ResearchGate. [Link]

-

(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry. [Link]

Sources

- 1. portfolio.afu.uz [portfolio.afu.uz]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chempep.com [chempep.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 22. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety Data Sheet (SDS) Highlights for Benzyl (7-hydroxyheptyl)carbamate

Part 1: Executive Summary & Identification

Benzyl (7-hydroxyheptyl)carbamate is a specialized bifunctional linker intermediate used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs) and other antibody-drug conjugates (ADCs). Its structure features a benzyl carbamate (Cbz) protecting group on one terminus and a primary hydroxyl group on the other, separated by a heptyl alkyl chain. This design allows for orthogonal deprotection and precise conjugation strategies in medicinal chemistry.

Due to its application in high-value drug discovery, maintaining the integrity of this compound through rigorous safety and handling protocols is critical. This guide synthesizes data from global chemical safety standards and field-proven laboratory practices.

Chemical Identification

| Parameter | Technical Detail |

| Chemical Name | Benzyl (7-hydroxyheptyl)carbamate |

| CAS Number | 2340294-36-0 |

| Molecular Formula | C₁₅H₂₃NO₃ |

| Molecular Weight | 265.35 g/mol |

| Synonyms | 7-(Benzyloxycarbonylamino)-1-heptanol; Cbz-7-aminoheptanol |

| MDL Number | MFCD02094539 |

Part 2: Hazard Identification (GHS Classification)

While specific toxicological data for this exact homolog is limited in public registries, its structural class (alkyl carbamates) dictates a precautionary hazard profile. It is classified as an Irritant under the Globally Harmonized System (GHS).

GHS Label Elements[1][2][3]

-

Signal Word: WARNING

-

Hazard Pictogram: GHS07 (Exclamation Mark)

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Handling, Storage, and Stability[4][5]

As a Senior Application Scientist, I emphasize that "room temperature" storage is often insufficient for long-term stability of functionalized linkers. The carbamate linkage is generally stable, but the primary hydroxyl group and the alkyl chain can be susceptible to slow oxidation or hydrolysis under improper conditions.

Storage Protocol

-

Temperature: 2°C to 8°C (Refrigerated) is recommended to maximize shelf life. For storage >6 months, -20°C is optimal.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) . The compound is hygroscopic; moisture ingress can complicate downstream stoichiometry.

-

Container: Amber glass vials with PTFE-lined caps to prevent light degradation and leaching.

Solubility Profile

-

Soluble: DMSO, DMF, Methanol, Dichloromethane.

-

Sparingly Soluble: Water (due to the lipophilic benzyl and heptyl regions).

Visualization: Lifecycle & Handling Workflow

The following diagram outlines the critical path from receipt to experimental use to ensure data integrity.

Caption: Optimized workflow for handling Benzyl (7-hydroxyheptyl)carbamate to prevent hydrolysis and degradation.

Part 4: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate irritation.[1] This protocol is based on standard carbamate safety data.

First Aid Measures

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[1] Lift eyelids occasionally.[2] Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Spill Cleanup Logic

Do not dry sweep if the substance is a fine powder (to avoid dust generation).

Caption: Decision tree for safe containment and cleanup of Benzyl (7-hydroxyheptyl)carbamate spills.

Part 5: Physical & Chemical Properties[7]

The following data points are critical for calculating stoichiometry in synthesis.

| Property | Value | Source/Note |

| Physical State | Solid (Powder or Crystalline) | Observed in homologs |

| Color | White to Off-white | Typical for pure carbamates |

| Melting Point | N/A (Homologs range 80-90°C) | Experimental determination recommended |

| Boiling Point | ~460°C (Predicted) | Calculated @ 760 mmHg |

| Density | ~1.1 g/cm³ (Predicted) | Standard for this class |

| LogP | ~2.9 | Predicted (Lipophilic) |

| pKa | ~13.4 (Carbamate NH) | Predicted |

References

-

Matrix Scientific. (2024). Safety Data Sheet: Benzyl (7-hydroxyheptyl)carbamate (CAS 2340294-36-0).[3] Retrieved from

-

Bide Pharmatech. (2024). Product Analysis: Benzyl (7-hydroxyheptyl)carbamate. Retrieved from

-

PubChem. (2024). Compound Summary: Benzyl carbamate derivatives. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet for Benzyl (8-hydroxyoctyl)carbamate (Homolog Reference). Retrieved from

- GHS. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Sources

Precision Geometry in Linkerology: The 7-Carbon Carbamate Scaffold

Executive Summary

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a thermodynamic and kinetic governor. This guide examines the 7-carbon (heptyl) carbamate linker , a specific structural motif that occupies a critical "Goldilocks zone" in medicinal chemistry.

While Polyethylene Glycol (PEG) linkers offer solubility, they often suffer from high conformational entropy. Conversely, short alkyl chains can be too rigid. The 7-carbon carbamate offers a unique balance: it provides sufficient spatial reach (~9–11 Å) to bridge E3 ligases and Proteins of Interest (POIs) while maintaining a lipophilic profile that aids membrane permeability, stabilized by the metabolic resilience of the carbamate bond.

Part 1: The Chemical Physics of the C7 Carbamate

The Entropic Advantage

The fundamental challenge in PROTAC design is the formation of a stable ternary complex (POI:Linker:E3). The binding affinity is governed by the Gibbs free energy equation:

-

Long Linkers (PEG >3 units): High conformational flexibility leads to a massive entropic penalty (

) upon binding. The linker must "freeze" into a specific conformation. -

7-Carbon Alkyl Chains: The C7 chain has significantly fewer rotatable bonds than equivalent-length PEGs. This reduces the entropic cost of binding. If the 7-carbon reach is sufficient to span the gap between the E3 and POI binding pockets, the resulting ternary complex is often thermodynamically superior to those formed by longer, floppier linkers [1].

The Carbamate "Amide-Ester Hybrid"

The carbamate moiety (

-

Stability: Carbamates are generally more stable than esters in plasma due to the nitrogen lone pair donating electron density to the carbonyl, reducing electrophilicity. However, they remain susceptible to specific enzymatic cleavage (e.g., by carboxylesterases), making them useful for controlled release or prodrug strategies [2].

-

Solubility & Hydrogen Bonding: A pure heptyl chain is highly hydrophobic (LogP shift ~ +3.5). The carbamate introduces a hydrogen bond donor (NH) and acceptor (C=O), improving water solubility and offering handles for active site interactions that pure alkyl chains lack [3].

Comparative Stability Profile

| Linker Type | Plasma Stability ( | Metabolic Liability | Permeability Contribution |

| Ester | Low (Minutes/Hours) | High (Esterases) | Neutral |

| Carbamate | Moderate/High (Hours/Days) | Moderate (Specific Hydrolases) | High (Membrane Penetration) |

| Amide | Very High (Days/Weeks) | Low (Peptidases) | Low (Polar Surface Area) |

| Carbonate | Low | High | Neutral |

Part 2: Synthetic Protocol (The DSC Method)

Traditional carbamate synthesis often utilizes phosgene or triphosgene, which poses severe safety risks. In a modern drug discovery lab, we utilize N,N'-Disuccinimidyl Carbonate (DSC) . This method is safer, yields high purity, and is self-validating via UV monitoring (release of N-hydroxysuccinimide).

Reagents & Materials[1][2]

-

Substrate: 1-Heptanol (or functionalized C7 analog).

-

Reagent: N,N'-Disuccinimidyl Carbonate (DSC).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Acetonitrile (ACN) or DCM.

-

Nucleophile: Target Amine (e.g., Lenalidomide derivative for PROTACs).

Step-by-Step Protocol

-

Activation (Mixed Carbonate Formation):

-

Dissolve the C7-alcohol (1.0 equiv) in anhydrous ACN under inert atmosphere (

). -

Add DSC (1.2 equiv) followed by TEA (1.5 equiv).

-

Observation: The reaction is usually exothermic. Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor via TLC or LC-MS. The formation of the NHS-carbonate intermediate is distinct.[1]

-

-

Coupling (Carbamate Formation):

-

Do not isolate the intermediate if stability is a concern (though NHS-carbonates are relatively stable).

-

Add the Target Amine (1.0–1.1 equiv) directly to the reaction mixture.

-

Add additional base (1.0 equiv) if the amine is supplied as a salt (e.g., HCl salt).

-

Stir at RT for 4–12 hours.

-

-

Workup:

-

Dilute with EtOAc, wash with 0.1 M HCl (to remove unreacted amine/base), followed by saturated

(to remove released NHS). -

Dry over

and concentrate.

-

Synthesis Logic Visualization

Figure 1: The DSC-mediated carbamate synthesis pathway avoids phosgene, utilizing an activated NHS-carbonate intermediate for efficient coupling.

Part 3: Application in PROTAC Design

The "7-carbon" specification is not arbitrary; it is a frequent result of Linker Length Optimization (LLO) campaigns.

The "Sweet Spot" Analysis

In PROTACs, the linker must span the distance between the E3 ligase binding site and the POI binding site.

-

Too Short (< C5): Steric clash prevents the two proteins from coming together. No ubiquitination occurs.

-

Too Long (> C12/PEG3): The complex is too floppy. The "effective concentration" of the E3 near the POI decreases.

-

C7 (Heptyl): Often represents the minimal length required to relieve steric clash without incurring unnecessary entropic penalties. This is particularly true for Cereblon (CRBN) based PROTACs where the binding pocket is relatively shallow [4].

Decision Logic for Linker Selection

When should you choose a C7 Carbamate over a PEG chain?

-

Lipophilicity Requirements: If your warheads are highly polar, a PEG linker may make the molecule membrane-impermeable. A C7 alkyl chain increases LogP, potentially improving cell permeability.

-

Rigidity: If modeling suggests the binding clefts face each other directly, a rigid alkyl chain (C7) preserves the "active" conformation better than a flexible PEG.

Mechanism of Action Visualization

Figure 2: The logic of linker length optimization.[2] C7 often balances the steric requirements against the entropic penalties of longer chains.

Part 4: Troubleshooting & Critical Parameters

Cyclization Risks

A specific risk with 7-carbon chains terminating in nucleophiles (like amines) is intramolecular cyclization. However, a 7-membered ring formation is kinetically slower than 5- or 6-membered rings.

-

Mitigation: Ensure high concentration during the intermolecular coupling step to favor the desired reaction over intramolecular cyclization.

Hydrolysis Monitoring

While carbamates are stable, they can hydrolyze in highly acidic environments (lysosomes).

-

Assay: Incubate the linker in simulated lysosomal fluid (pH 4.5) and plasma (pH 7.4).

-

Expectation: The C7 carbamate should be stable in plasma (>24h half-life) but may show slow degradation in lysosomes, which can actually be a design feature for releasing the active warhead inside the cell [5].

References

-

BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[3] Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2][4][5] Optimizing linker length for ternary complex formation in PROTACs.Link

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[2][5][6][7][][9][10][11] Molecular BioSystems. Link

-

Ray, S., et al. (2016). A Comparative Analysis of Carbamate Linker Stability in Drug Delivery Systems. ResearchGate. Link

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

Synthesis of Benzyl (7-hydroxyheptyl)carbamate: A Detailed Protocol for Researchers

This comprehensive guide details a robust and reliable protocol for the synthesis of Benzyl (7-hydroxyheptyl)carbamate. This compound is a valuable intermediate in the development of various chemical probes, drug delivery systems, and other advanced materials. The procedure involves the selective protection of the primary amine in 7-aminoheptan-1-ol with a benzyloxycarbonyl (Cbz) group. This guide provides not only a step-by-step methodology but also delves into the rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

The selective protection of functional groups is a cornerstone of modern organic synthesis. For bifunctional molecules like 7-aminoheptan-1-ol, which contains both a primary amine and a primary alcohol, the ability to selectively modify one group while leaving the other intact is crucial for multi-step synthetic routes. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation.[1][2]

The synthesis of Benzyl (7-hydroxyheptyl)carbamate proceeds via the nucleophilic attack of the more reactive amino group of 7-aminoheptan-1-ol on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[3] This protocol has been optimized for high yield and purity, providing a reliable method for obtaining this key synthetic intermediate.

Reaction Scheme

The overall reaction for the synthesis of Benzyl (7-hydroxyheptyl)carbamate is depicted below:

Figure 1. Reaction scheme for the synthesis of Benzyl (7-hydroxyheptyl)carbamate.

Materials and Reagents

For successful and reproducible synthesis, it is imperative to use high-purity reagents and anhydrous solvents where specified.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 7-Aminoheptan-1-ol | C₇H₁₇NO | 131.22 | 19243-04-0 | Colorless to pale yellow liquid or solid.[4] |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Colorless, pungent liquid. Water-sensitive.[2] |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | White, crystalline solid. |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Colorless liquid. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless, volatile liquid. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Aqueous solution. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution. |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | White, crystalline solid. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Colorless liquid. |

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All operations involving benzyl chloroformate should be conducted in a well-ventilated fume hood.

Step 1: Dissolution of Starting Material

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-aminoheptan-1-ol (5.00 g, 38.1 mmol).

-

Add 50 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Stir the mixture at room temperature until the 7-aminoheptan-1-ol is completely dissolved.

Insight: A biphasic solvent system of THF and water is employed to ensure the solubility of both the polar starting material and the less polar benzyl chloroformate.

Step 2: Reaction Setup and Basification

-

Cool the flask in an ice-water bath to 0 °C.

-

In a separate beaker, dissolve sodium carbonate (6.06 g, 57.2 mmol, 1.5 equivalents) in 30 mL of water.

-

Slowly add the sodium carbonate solution to the reaction mixture while maintaining the temperature at 0 °C.

Insight: The reaction is cooled to 0 °C to control the exothermic reaction and to minimize potential side reactions of the highly reactive benzyl chloroformate. Sodium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3]

Step 3: Addition of Benzyl Chloroformate

-

While vigorously stirring the cooled reaction mixture, add benzyl chloroformate (7.14 g, 41.9 mmol, 1.1 equivalents) dropwise via a dropping funnel over a period of 30 minutes.

-

Ensure the temperature of the reaction mixture does not rise above 5 °C during the addition.

Insight: Slow, dropwise addition of benzyl chloroformate is crucial to prevent a rapid temperature increase and to ensure selective N-acylation over O-acylation of the hydroxyl group.

Step 4: Reaction Monitoring

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material (7-aminoheptan-1-ol) is more polar than the product (Benzyl (7-hydroxyheptyl)carbamate).

Insight: TLC is a quick and effective method to determine the completion of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Step 5: Work-up and Extraction

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add 50 mL of dichloromethane (DCM) and shake well.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

50 mL of 1 M HCl to remove any unreacted 7-aminoheptan-1-ol and excess base.

-

50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

50 mL of brine to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Insight: The aqueous work-up is designed to remove impurities. The acidic wash protonates the unreacted amine, making it water-soluble. The basic wash removes any acidic impurities. The final brine wash helps to break any emulsions and further dry the organic layer.

Step 6: Purification

-

The crude product can be purified by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield Benzyl (7-hydroxyheptyl)carbamate as a colorless to pale yellow oil or solid.

Insight: Column chromatography is a standard technique for purifying organic compounds based on their polarity. The choice of eluent system is critical for achieving good separation.

Workflow Diagram

Figure 2. Step-by-step workflow for the synthesis of Benzyl (7-hydroxyheptyl)carbamate.

Expected Results and Characterization

The expected yield of the purified Benzyl (7-hydroxyheptyl)carbamate is typically in the range of 80-95%. The product can be characterized by standard analytical techniques:

-

¹H NMR (CDCl₃): Expected peaks will correspond to the protons of the heptyl chain, the methylene protons adjacent to the oxygen and nitrogen atoms, the benzylic protons, and the aromatic protons of the Cbz group.

-

¹³C NMR (CDCl₃): Signals for the aliphatic carbons, the benzylic carbon, the aromatic carbons, and the carbamate carbonyl carbon should be observed.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be present.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and O-H stretch should be visible.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the quality of the benzyl chloroformate, as it can degrade over time. |

| Loss of product during work-up | Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsions. | |

| Di-protected product (both amine and alcohol protected) | Reaction temperature too high | Maintain the reaction temperature at 0-5 °C during the addition of benzyl chloroformate. |

| Unreacted starting material | Insufficient benzyl chloroformate | Use a slight excess (1.1 equivalents) of benzyl chloroformate. |

| Oily product that is difficult to purify | Residual solvent or impurities | Ensure complete removal of solvent under high vacuum. If purification by chromatography is difficult, consider recrystallization from a suitable solvent system. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Benzyl (7-hydroxyheptyl)carbamate. By following the step-by-step instructions and understanding the rationale behind each experimental choice, researchers can reliably and efficiently produce this valuable chemical intermediate. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis.

References

- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

-

Wikipedia. (2023, December 2). Benzyl chloroformate. Retrieved from [Link]

-

PubChem. (n.d.). 7-Aminoheptan-1-ol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Conjugation of Benzyl (7-hydroxyheptyl)carbamate-based Linkers in Antibody-Drug Conjugates

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the conjugation of a novel linker, Benzyl (7-hydroxyheptyl)carbamate, in the development of Antibody-Drug Conjugates (ADCs). These application notes are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapeutics. We will explore the underlying chemical principles, step-by-step experimental procedures, and essential analytical techniques for the successful generation and characterization of ADCs utilizing this linker technology. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to Antibody-Drug Conjugates and the Role of Linker Chemistry

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity to healthy tissues.[3][4][5] An ADC is comprised of three key components: a mAb that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][6][7]

The linker is a critical determinant of the ADC's overall performance, influencing its stability, solubility, pharmacokinetic profile, and the mechanism of payload release.[8][9][][11][12] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet capable of efficiently liberating the active payload within the target cancer cell.[6][8][9] Linkers can be broadly categorized as cleavable or non-cleavable.[6][12] Cleavable linkers are designed to be sensitive to the specific conditions of the tumor microenvironment (e.g., low pH, high glutathione concentrations, or the presence of certain enzymes), while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[6][8]

This guide focuses on the application of a novel linker, Benzyl (7-hydroxyheptyl)carbamate, in ADC development. This linker possesses a versatile structure featuring a carbamate group for potential enzymatic or pH-sensitive cleavage, a seven-carbon aliphatic chain that acts as a spacer, and a terminal hydroxyl group that can be activated for conjugation to a variety of payloads. The benzyl group can serve as a protecting group or as part of a self-immolative moiety to facilitate efficient drug release.

The Benzyl (7-hydroxyheptyl)carbamate Linker: A Strategic Choice

The unique structural features of the Benzyl (7-hydroxyheptyl)carbamate linker offer several advantages in ADC design:

-

Tunable Stability: The carbamate linkage can be engineered for varying degrees of stability, allowing for controlled payload release.

-

Hydrophilicity: The heptyl chain and terminal hydroxyl group can impart a degree of hydrophilicity to the linker, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[7][8]

-

Versatile Conjugation: The terminal hydroxyl group provides a reactive handle for the attachment of a wide range of payloads through various activation chemistries.

-

Spacer Functionality: The seven-carbon chain provides spatial separation between the antibody and the payload, which can reduce steric hindrance and preserve the antigen-binding affinity of the mAb.

Diagram of the Benzyl (7-hydroxyheptyl)carbamate Linker Structure

Caption: Chemical structure of the Benzyl (7-hydroxyheptyl)carbamate linker.

Conjugation Strategy: Targeting Lysine Residues

Conjugation to the ε-amino groups of surface-accessible lysine residues is a robust and widely employed method for generating ADCs.[13][14][15][16] Monoclonal antibodies, typically of the IgG isotype, possess numerous lysine residues (approximately 80-90), with many being solvent-exposed and available for conjugation.[15][16][17] This approach does not require genetic engineering of the antibody, making it a readily accessible strategy.[15]

The primary challenge with lysine conjugation is the generation of a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and different positional isomers.[15][] However, with careful control of reaction conditions, it is possible to achieve a desirable average DAR and a reproducible distribution of ADC species.[19]

This protocol will focus on a two-step conjugation process:

-

Activation of the Linker-Payload Moiety: The hydroxyl group of the Benzyl (7-hydroxyheptyl)carbamate linker, pre-attached to the payload, is activated to create an amine-reactive species.

-

Conjugation to the Antibody: The activated linker-payload is then reacted with the monoclonal antibody, leading to the formation of stable covalent bonds with lysine residues.

Diagram of the Lysine Conjugation Workflow

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adcreview.com [adcreview.com]

- 3. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]

- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. veranova.com [veranova.com]

- 11. purepeg.com [purepeg.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 19. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]

Application Note: Solvent System Optimization for Benzyl (7-hydroxyheptyl)carbamate Workflows

Executive Summary

Benzyl (7-hydroxyheptyl)carbamate (CAS: 2340294-36-0) serves as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its structure comprises a lipophilic benzyloxycarbonyl (Cbz) protecting group, a flexible 7-carbon alkyl chain, and a terminal primary hydroxyl group.

This Application Note provides a definitive guide to solvent selection for this molecule. Unlike short-chain amino alcohols, the heptyl spacer confers significant lipophilicity, altering solubility profiles and requiring specific solvent systems to prevent "oiling out" or incomplete reactivity. This guide details protocols for synthesis, oxidation, substitution (Mitsunobu), and deprotection.

Physicochemical Profile & Solvent Compatibility[1][2]

The molecule exhibits an amphiphilic character with a bias toward lipophilicity due to the aromatic ring and the

Structural Analysis:

-

Head: Cbz group (Aromatic, Lipophilic, Acid-stable).

-

Body: Heptyl linker (Hydrophobic, Flexible).

-

Tail: Primary Hydroxyl (Polar, Nucleophilic).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for oxidation (Swern/DMP) and synthesis. Solubilizes the lipophilic chain effectively. |

| Ethers | THF, 2-MeTHF, Dioxane | Good | Ideal for Mitsunobu coupling and anhydrous reductions. 2-MeTHF is a greener alternative to THF. |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent | Used for |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | Critical for Hydrogenolysis. The C7 chain may cause precipitation in cold MeOH; warming or co-solvent (EtOAc) often required. |

| Hydrocarbons | Hexanes, Heptane | Poor | Used as antisolvents for precipitation/crystallization. |

| Aqueous | Water | Insoluble | Used only in biphasic systems (e.g., Schotten-Baumann protection). |

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on the intended chemical transformation.

Figure 1: Decision tree for solvent selection based on reaction type. Note the specific requirement for co-solvents in deprotection due to the C7 alkyl chain.

Detailed Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Conditions

Objective: Protection of 7-aminoheptan-1-ol with Cbz-Cl. Solvent Strategy: Biphasic System (DCM/Water). The DCM solubilizes the growing lipophilic chain, while water hosts the base to scavenge HCl.

-

Setup: Charge a round-bottom flask with 7-aminoheptan-1-ol (1.0 equiv) and DCM (5 mL/mmol).

-

Base Addition: Add an equal volume of Water containing

or -

Reagent Addition: Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dissolved in a minimal amount of DCM.

-

Why: Slow addition prevents hydrolysis of Cbz-Cl by the aqueous phase.

-

-

Workup: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine), then Brine. Dry over

. -

Purification: Concentrate. Recrystallize from EtOAc/Hexanes if solid, or purify via silica column (Hexane/EtOAc).

Protocol B: Swern Oxidation (Hydroxyl to Aldehyde)

Objective: Conversion to Benzyl (7-oxoheptyl)carbamate without over-oxidation. Solvent Strategy: Anhydrous DCM . DMSO is a reagent, not the bulk solvent.

-

Activation: In a flame-dried flask under

, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C. Add dry DMSO (2.2 equiv) dropwise. Stir 15 min. -

Substrate Addition: Dissolve Benzyl (7-hydroxyheptyl)carbamate in minimal DCM and add dropwise to the activated DMSO mixture at -78°C.

-

Critical Step: Maintain temperature < -60°C to prevent Pummerer rearrangement side products.

-

-

Termination: After 30 min, add

(5 equiv). Allow to warm to RT. -

Isolation: Quench with saturated

. Extract with DCM. The aldehyde is generally stable but should be used immediately to prevent polymerization or oxidation.

Protocol C: Mitsunobu Reaction (Hydroxyl Substitution)

Objective: Converting the -OH to a different functional group (e.g., Azide, Ester, or Phthalimide).[1] Solvent Strategy: Anhydrous THF . Toluene is an alternative if higher temperatures are needed, but THF is standard for solubility.

-

Dissolution: Dissolve Benzyl (7-hydroxyheptyl)carbamate (1.0 equiv), Triphenylphosphine (

, 1.2 equiv), and the nucleophile (e.g., -

Azo-Reagent: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

-

Visual Cue: The orange color of DEAD/DIAD should fade upon addition.

-

-

Reaction: Stir at RT overnight.

-

Purification: Concentrate. The major contaminant is triphenylphosphine oxide (

).-

Tip: Triturate with cold Ether/Hexanes to precipitate the oxide, or use a polymer-supported phosphine to simplify workup.

-

Protocol D: Deprotection (Hydrogenolysis)

Objective: Removal of Cbz to yield 7-aminoheptan-1-ol (or derivative). Solvent Strategy: MeOH or EtOH . Challenge: The C7 chain makes the starting material less soluble in cold alcohols than standard amino acids. Solution: Use EtOAc/MeOH (1:1) mixture if solubility is poor.

-

Catalyst: Add 10 wt% Pd/C (wet support preferred for safety) to a flask.

-

Solvent: Carefully add the solvent system (MeOH or MeOH/EtOAc) containing the substrate.

-

Safety: Do not add dry catalyst to flammable solvent; wet the catalyst with water or add solvent under inert gas.

-

-

Hydrogenation: Sparge with

gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2-4 hours. -

Monitoring: Monitor by TLC (ninhydrin stain for free amine).

-

Workup: Filter through Celite to remove Pd/C. Concentrate.[2]

-

Note: The product (amino alcohol) will be very polar/basic.

-

Workflow Visualization

The following diagram details the specific workflow for the Mitsunobu transformation , a common pathway for this linker.

Figure 2: Step-by-step workflow for Mitsunobu substitution in THF.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz stability and removal).

-

Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[3][4] Synthesis1981 , 1, 1–28. Link

-

Mancuso, A. J.; Swern, D. "Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis." Synthesis1981 , 3, 165–185. Link

-

Organic Chemistry Portal. "Cbz-Protection and Deprotection." Link

-

ChemicalBook. "Benzyl (7-hydroxyheptyl)carbamate Product Properties." Link

Sources

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low solubility of Benzyl (7-hydroxyheptyl)carbamate in water

Technical Support Center: Benzyl (7-hydroxyheptyl)carbamate Solubility

Welcome to the technical support guide for Benzyl (7-hydroxyheptyl)carbamate. This document provides in-depth troubleshooting for common solubility issues encountered by researchers and formulation scientists. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the structural reasons for the low aqueous solubility of Benzyl (7-hydroxyheptyl)carbamate?

Answer: The low water solubility of Benzyl (7-hydroxyheptyl)carbamate is a direct result of its molecular structure, which contains a combination of polar (hydrophilic) and nonpolar (hydrophobic) regions.

-

Hydrophobic Moieties: The molecule possesses two significant nonpolar sections: the benzyl group (an aromatic ring) and the heptyl chain (a seven-carbon aliphatic chain). These parts of the molecule are repelled by water and are the primary drivers of its poor aqueous solubility. The larger a molecule's nonpolar surface area, the more difficult it is for water molecules to form a solvation shell around it, a phenomenon known as the hydrophobic effect.[1]

-

Hydrophilic Moieties: The molecule also contains a carbamate group (-O-(C=O)-NH-) and a terminal hydroxyl group (-OH) . Both groups are polar and capable of forming hydrogen bonds with water.

However, the combined hydrophobic character of the large benzyl and heptyl groups outweighs the hydrophilic nature of the carbamate and hydroxyl groups, leading to an overall classification as a poorly water-soluble, lipophilic compound.[2]

Q2: I'm observing an insoluble white powder or an oily film. What are the first steps I should take?

Answer: Initial physical methods can sometimes be sufficient to dissolve the compound, especially at low concentrations. These methods increase the kinetic energy of the system to overcome the energy barrier of dissolution.

-

Vortexing/Agitation: Ensure the mixture is being vigorously agitated.

-

Sonication: Use a bath sonicator to break apart solid agglomerates of the compound. This increases the surface area exposed to the solvent.

-

Gentle Heating: Gently warm the solution (e.g., to 37-40°C). Increased temperature often enhances the solubility of solids in liquids.[3] However, be cautious and monitor for any signs of compound degradation (e.g., color change). Always return the solution to your experimental temperature (e.g., room temperature) to ensure the compound does not precipitate back out of solution, a common issue with supersaturated solutions.[4]

If these simple steps are ineffective, it indicates that the intrinsic solubility of the compound in your current solvent system is too low, and chemical modification of the solvent system is necessary.

Q3: My compound still won't dissolve. How can I use a co-solvent to prepare a concentrated stock solution?

Answer: Using a water-miscible organic co-solvent is the most common and effective method for dissolving hydrophobic compounds for in-vitro experiments.[5] Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the hydrophobic compound to dissolve.[]

Commonly Used Co-solvents Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400) are frequently used.[7] The choice depends on the desired final concentration and the tolerance of your experimental system (e.g., cell culture) to the solvent.

| Co-Solvent | Typical Starting Concentration | Notes |

| DMSO | 100% (for stock) | Excellent solubilizing power for many hydrophobic compounds. Often used to prepare high-concentration stock solutions (10-50 mM). Final concentration in assays should typically be ≤0.5% to avoid cellular toxicity.[7] |